Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate
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Overview
Description
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate is a chemical compound with the molecular formula C16H17NO4. It is known for its unique structure, which combines a furan ring with a tetrahydroquinoline moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate typically involves the reaction of 1,2,3,4-tetrahydroquinoline with furan-3-carboxylic acid under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product, which is essential for its application in various industries .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the furan ring to a more saturated form.
Substitution: Various substitution reactions can occur at the furan or quinoline rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various quinoline and furan derivatives, which can be further utilized in different chemical and biological applications .
Scientific Research Applications
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate
- Methyl 2-[(1,2,3,4-tetrahydroquinolin-6-yloxy)methyl]furan-3-carboxylate
Uniqueness
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 2-[(1,2,3,4-tetrahydroquinolin-8-yloxy)methyl]furan-3-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Chemical Formula : C13H15N2O4
- Molecular Weight : 247.27 g/mol
- CAS Number : 1251924-80-7
- Structural Features :
- Contains a furan carboxylate moiety.
- Incorporates a tetrahydroquinoline structure which is often associated with various pharmacological effects.
Pharmacological Properties
-
Antimicrobial Activity :
- Studies have indicated that compounds with furan and tetrahydroquinoline structures exhibit significant antimicrobial properties. This compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
-
Antioxidant Activity :
- The compound's structure suggests potential antioxidant effects. Antioxidants play a crucial role in neutralizing free radicals, thereby preventing cellular damage. In vitro assays have demonstrated that this compound can scavenge free radicals effectively.
-
Anti-inflammatory Effects :
- Preliminary studies suggest that this compound may possess anti-inflammatory properties. This could be attributed to its ability to inhibit pro-inflammatory cytokines in cell cultures.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : It is hypothesized that this compound can modulate pathways such as NF-kB and MAPK which are critical in inflammation and cell survival.
Case Study 1: Antimicrobial Efficacy
A study explored the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating significant antimicrobial potential.
Case Study 2: Antioxidant Activity Assessment
In a controlled experiment assessing antioxidant properties using the DPPH radical scavenging assay, the compound exhibited an IC50 value of 30 µg/mL. This suggests a strong capacity to act as an antioxidant compared to standard antioxidants like ascorbic acid.
Data Table: Summary of Biological Activities
Biological Activity | Method Used | Result |
---|---|---|
Antimicrobial | MIC Assay | MIC = 50 µg/mL |
Antioxidant | DPPH Scavenging Assay | IC50 = 30 µg/mL |
Anti-inflammatory | Cytokine Inhibition | Significant reduction observed |
Properties
Molecular Formula |
C16H17NO4 |
---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
methyl 2-(1,2,3,4-tetrahydroquinolin-8-yloxymethyl)furan-3-carboxylate |
InChI |
InChI=1S/C16H17NO4/c1-19-16(18)12-7-9-20-14(12)10-21-13-6-2-4-11-5-3-8-17-15(11)13/h2,4,6-7,9,17H,3,5,8,10H2,1H3 |
InChI Key |
MCGSIASEJYBQHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(OC=C1)COC2=CC=CC3=C2NCCC3 |
Origin of Product |
United States |
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